molecular formula C9H17NO3 B6230268 tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate CAS No. 118173-26-5

tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate

Cat. No. B6230268
CAS RN: 118173-26-5
M. Wt: 187.2
InChI Key:
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Description

Tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate (TBOC) is a synthetic organic compound that has been used in a variety of scientific research applications. TBOC is a versatile compound that can be used in a wide range of experiments, including those involving biochemistry and physiology. TBOC has also been used in drug development, and is known to have beneficial biochemical and physiological effects.

Scientific Research Applications

Synthesis of Glutathione Conjugates

(S)-tert-Butyl (4-oxobutan-2-yl)carbamate: is used in the synthesis of glutathione conjugates, which are significant in the study of detoxification processes in cells. These conjugates play a crucial role in the metabolism and clearance of various xenobiotics and drugs .

Development of Anticancer Agents

The compound serves as a precursor in the development of novel anticancer agents. It is utilized in the synthesis of furoxanoxyalkyl esters of Pemetrexed, which are explored for their potential as antifolates and nitric oxide donors in cancer treatment .

Crystallography and Polymorph Studies

In crystallography, (S)-tert-Butyl (4-oxobutan-2-yl)carbamate is used to identify new polymorphs of related compounds. These studies are essential for understanding the physical properties of a substance, which can influence its stability, solubility, and bioavailability .

Synthesis of N-Heterocycles

The compound is involved in the synthesis of N-heterocycles via sulfinimines. These heterocycles are structural motifs in many natural products and have therapeutic applications, including as ligands in redox-active complexes .

Palladium-Catalyzed Synthesis

It is used in palladium-catalyzed reactions to synthesize N-Boc-protected anilines. This method is a key step in the preparation of various pharmaceuticals and complex organic molecules .

Synthesis of Functionalized Pyrroles

(S)-tert-Butyl (4-oxobutan-2-yl)carbamate: is also employed in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups. These compounds have diverse applications, including in the development of new materials and drugs .

properties

IUPAC Name

tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQHYOAEOMSKKV-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl (4-oxobutan-2-yl)carbamate

CAS RN

118173-26-5
Record name tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate
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